molecular formula C21H20N2O3 B10796053 Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate

Cat. No.: B10796053
M. Wt: 348.4 g/mol
InChI Key: INBPMTNLYMLYAC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylanilino moiety, and a methyl-substituted quinoline ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Acetylanilino Group: The acetylanilino group is introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 4-acetylaniline under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylanilino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function, leading to cell death in cancer cells.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-(4-acetylanilino)-6,8-dichloroquinoline-3-carboxylate: Similar structure but with additional chlorine atoms, which may alter its biological activity.

    Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of a methyl group, potentially affecting its chemical reactivity and biological properties.

    (Z)-4-[1-(4-acetylanilino)ethylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: A pyrazolone derivative with a similar acetylanilino group, used for comparison in terms of biological activity and chemical behavior.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for the development of new therapeutic agents and industrial applications. Further research is needed to fully explore its capabilities and optimize its use in different domains.

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-8-methylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)6-5-7-17(19)20(18)23-16-10-8-15(9-11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBPMTNLYMLYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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